(R)-4-Cyclohexyloxazolidine-2,5-dione
Description
(R)-4-Cyclohexyloxazolidine-2,5-dione is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 3. The cyclohexyl substituent at position 4 introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
(4R)-4-cyclohexyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,12)/t7-/m1/s1 |
InChI Key |
QVEMVXCCHSUMDU-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Oxazolidine-2,5-dione Derivatives
- (R)-4-Phenyloxazolidine-2,5-dione : Replaces the cyclohexyl group with a phenyl substituent. The aromatic ring enhances π-π stacking interactions but reduces metabolic stability compared to aliphatic substituents .
- Vinclozolin : Contains a 3,5-dichlorophenyl group on an oxazolidinedione core. This substitution confers fungicidal activity, highlighting the role of halogenated aromatic groups in agrochemical applications .
Piperazine-2,5-dione Derivatives
- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione: Features a six-membered piperazine ring instead of oxazolidine.
Curcuminoid Analogs
Substituent Effects on Bioactivity and Stability
| Compound | Substituent | Key Property/Bioactivity | Application |
|---|---|---|---|
| (R)-4-Cyclohexyloxazolidine-2,5-dione | Cyclohexyl | High lipophilicity, metabolic stability | Research chemical |
| Vinclozolin | 3,5-Dichlorophenyl | Fungicidal activity | Agricultural pesticide |
| DMCHC | Cyclohexyl + dimethoxy phenyl | DNMT1 inhibition (IC₅₀ ~ curcumin) | Epigenetic therapy research |
| Albonoursin (piperazine-2,5-dione) | Benzylidene + isobutyl | Antiviral (H1N1 IC₅₀ = 6.8 ± 1.5 μM) | Pharmaceutical development |
- Cyclohexyl vs.
- Halogenated Aromatic Groups : Chlorine atoms in vinclozolin increase electrophilicity, aiding interactions with fungal enzymes .
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